3-Ethenylidene-1-propan-2-ylazepane
Description
3-Ethenylidene-1-propan-2-ylazepane is a seven-membered azepane ring system substituted with an ethenylidene (vinylidene) group at position 3 and a propan-2-yl (isopropyl) group at position 1 (Figure 1). The azepane core (C₆H₁₁N) confers conformational flexibility, while the substituents modulate physicochemical properties. Based on its structure, the molecular formula is estimated as C₁₁H₁₉N, with a molecular weight of approximately 165 g/mol. While direct pharmacological data are unavailable, such azepane derivatives are often explored in medicinal chemistry for their bioactivity and versatility in drug design .
Properties
CAS No. |
113558-38-6 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
InChI |
InChI=1S/C11H19N/c1-4-11-7-5-6-8-12(9-11)10(2)3/h10H,1,5-9H2,2-3H3 |
InChI Key |
IFGOIBLCGLFIQP-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCCC(=C=C)C1 |
Canonical SMILES |
CC(C)N1CCCCC(=C=C)C1 |
Synonyms |
1H-Azepine,3-ethenylidenehexahydro-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Safety : While 3-ethynylbenzaldehyde () has documented inhalation hazards, the target compound’s amine core may necessitate evaluation of toxicity profiles .
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